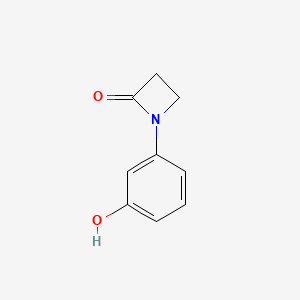

1-(3-Hydroxyphenyl)azetidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(3-Hydroxyphenyl)azetidin-2-one” is a chemical compound with the CAS Number: 76228-01-8 . It has a molecular weight of 163.18 . The compound is typically stored at room temperature and has a purity of 95%. It is usually found in powder form .

Synthesis Analysis

The synthesis of azetidin-2-one derivatives has been a subject of research due to their ubiquity in natural products and importance in medicinal chemistry . For instance, one study describes the synthesis of 3-ethyl-3(4-hydroxyphenyl)-2-(4-substituted phenyl)isothiazolidin-4-one and 3-chloro-1-(4-substituted phenyl)-4-ethyl-(4-hydroxyphenyl)azetidin-2-one derivatives from Schiff bases .科学的研究の応用

Antibacterial Activity

The compound has been found to exhibit antibacterial activity . In a study, certain derivatives of the compound showed good antibacterial activity against Gram-positive bacteria . However, they did not show appreciable activity against Gram-negative bacteria .

Antioxidant Activity

The compound also has potential as an antioxidant . In a DPPH scavenging assay, certain derivatives of the compound exhibited good activity .

Antidiabetic Activity

The compound has shown significant antidiabetic activity in fructose-induced diabetes in rats . The molecular docking studies of bis-thiazolidinones with PPAR-ã revealed the fit with high binding affinity and good interactions . The docking of one of the derivatives was comparable to the standard drug pioglitazone .

Synthesis of Pyrazoline Derivatives

The compound can be used in the synthesis of pyrazoline derivatives . These derivatives have been synthesized, characterized, and evaluated for their antimicrobial activities .

Synthesis of Bis-Azetidinones and Bis-Thiazolidinones

The compound has been used in the synthesis of a panel of 1,1-(phenylene)bis[3-chloro-4-(substituted phenyl)azetidin-2-ones] and 3,3 -(1,4-phenyl-ene)bis[2-(substituted phenyl)thiazolidin-4-ones] . These were synthesized from Schiff base intermediates that were prepared from the reaction between p-phenylenediamine and substituted benzaldehydes .

In Silico Analysis

The compound has been used in in silico analysis . The in silico physicochemical, drug-likeness, and ADME properties of title compounds were performed and the majority of them displayed satisfactory results .

特性

IUPAC Name |

1-(3-hydroxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-2-7(6-8)10-5-4-9(10)12/h1-3,6,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXURDQRWXVEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354704.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)

![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2354711.png)

![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2354718.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)

![tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B2354723.png)